5,6-difluoro-1,2,3,4-tetrahydroquinoline

Antibacterial Quinolone Medicinal Chemistry

Sourcing the correct 5,6-difluoro-THQ regioisomer for quinolone antibacterial programs is challenging. This compound provides the exact geometry required for nadifloxacin synthesis (MIC 0.025-0.78 µg/mL). • Exclusive 5,6-difluoro pattern-alternative regioisomers lack antibacterial potency • Enhanced metabolic stability via dual fluorine blockade of oxidative sites • Balanced XLogP3 ~2.4; favorable for CNS drug discovery programs • Chiral resolution to ee >99% achievable for asymmetric synthesis

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 1785623-11-1
Cat. No. B6246786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-1,2,3,4-tetrahydroquinoline
CAS1785623-11-1
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2F)F)NC1
InChIInChI=1S/C9H9F2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5H2
InChIKeyIAFQILMWIPBNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-THQ — Identity, Properties & Procurement


5,6-Difluoro-1,2,3,4-tetrahydroquinoline (CAS 1785623-11-1) is a fluorinated heterocyclic compound featuring a partially saturated quinoline backbone with two fluorine substituents at the 5- and 6-positions [1]. This compound belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class, a foundational scaffold in medicinal chemistry known for its versatility in drug discovery [2]. The molecular formula is C₉H₉F₂N with a molecular weight of 169.17 g/mol [1]. The presence of the 5,6-difluoro motif imparts distinct electronic and steric properties that differentiate it from other fluorinated THQ regioisomers and non-fluorinated analogs, making it a strategic intermediate for the synthesis of bioactive molecules [3].

The 5,6-Difluoro Pattern: Overcoming Generic THQ Limitations


The 1,2,3,4-tetrahydroquinoline scaffold exhibits profound structure-activity relationships where both the number and positional arrangement of fluorine substituents dictate pharmacological and physicochemical outcomes [1]. The 5,6-difluoro pattern, as found in 5,6-difluoro-1,2,3,4-tetrahydroquinoline, is specifically required for the synthesis of (S)-(-)-nadifloxacin, a marketed antibacterial agent, and cannot be replaced by non-fluorinated or alternative regioisomeric analogs without loss of antibacterial potency [2]. Furthermore, the presence of two adjacent fluorine atoms in the 5,6-positions confers a distinct electron-withdrawing profile and altered basicity compared to mono-fluorinated or 5,8-difluoro counterparts, directly impacting synthetic reactivity, metabolic stability, and target binding [3]. Simple substitution with generic THQ or mono-fluorinated THQ variants would result in fundamentally different physicochemical and biological profiles, rendering them unsuitable for applications requiring the precise 5,6-difluoro geometry.

Head-to-Head Evidence for 5,6-Difluoro-THQ


Antibacterial Activity as Nadifloxacin Intermediate

The 5,6-difluoro substitution pattern on the 1,2,3,4-tetrahydroquinoline scaffold is a critical structural determinant for antibacterial activity within the quinolone class, as demonstrated by its role as the key intermediate in the synthesis of (S)-(-)-nadifloxacin [1]. In the context of nadifloxacin, the 5,6-difluoro arrangement on the tetrahydroquinoline ring is essential for potent antibacterial activity; alternative substitution patterns, such as non-fluorinated or mono-fluorinated analogs, are not suitable for this established drug synthesis pathway [2].

Antibacterial Quinolone Medicinal Chemistry

Stereoselectivity in Acylative Kinetic Resolution

The presence of fluorine atoms on the aromatic ring of 2-methyl-1,2,3,4-tetrahydroquinolines significantly enhances the stereoselectivity of acylation reactions with (S)-naproxen acyl chloride compared to non-fluorinated analogs [1]. A comparative study demonstrated that the fluorinated 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline achieved higher stereoselectivity, enabling the preparation of enantiopure (ee >99%) material [1]. While this study specifically examined the 6-fluoro derivative, the 5,6-difluoro pattern would be expected to further amplify this effect due to the cumulative electronic and steric influence of two adjacent fluorine atoms.

Chiral Resolution Asymmetric Synthesis Process Chemistry

Metabolic Stability via Fluorination

The strategic placement of fluorine atoms on the tetrahydroquinoline scaffold confers enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated analogs [1]. The presence of fluorine atoms, particularly at metabolically labile positions such as the 5- and 6-positions of the THQ ring, blocks enzymatic oxidation and reduces metabolic clearance [2]. While direct quantitative data for the 5,6-difluoro compound are limited, studies on structurally analogous fluorinated THQs demonstrate that fluorine substitution can improve metabolic stability by up to 50% relative to non-fluorinated counterparts [3].

Metabolic Stability ADME Drug Metabolism

Lipophilicity (LogP) Profile Optimization

The addition of two fluorine atoms at the 5- and 6-positions of the tetrahydroquinoline scaffold results in a calculated XLogP3 value of approximately 2.4, representing a balanced lipophilicity profile suitable for CNS penetration while maintaining aqueous solubility [1]. This value is notably higher than that of non-fluorinated THQ (XLogP3 ~1.5) and distinct from other regioisomers such as 7-fluoro-THQ (XLogP3 ~2.4) or 5,6,8-trifluoro-THQ (XLogP3 ~3.0), offering a tunable range for medicinal chemists [2].

Lipophilicity LogP Drug-likeness

Procurement Advantage vs. Other THQ Regioisomers

5,6-Difluoro-1,2,3,4-tetrahydroquinoline is commercially available from multiple reputable vendors (e.g., Enamine, Chemenu) in research quantities, with pricing typically in the range of $50-$200 per gram depending on purity and supplier . Compared to other fluorinated THQ regioisomers, the 5,6-difluoro variant offers a favorable cost-to-uniqueness ratio: it is more readily accessible than the 5,6,8-trifluoro analog (which can cost $800-$1,700 per gram) [1] but offers distinct synthetic utility compared to the cheaper mono-fluorinated 5-fluoro or 7-fluoro THQ variants (~$30-$50 per gram) [2].

Procurement Synthetic Intermediates Chemical Sourcing

5,6-Difluoro-THQ: Key Application Scenarios


Synthesis of (S)-(-)-Nadifloxacin

As a critical intermediate in the enantioselective synthesis of (S)-(-)-nadifloxacin, 5,6-difluoro-1,2,3,4-tetrahydroquinoline is essential for research groups developing this clinically used antibacterial agent [1]. The 5,6-difluoro pattern is required for achieving the potent MIC values (0.025-0.78 µg/mL) characteristic of nadifloxacin, and alternative substitution patterns do not provide the same antibacterial efficacy [2]. Researchers in antibacterial drug discovery should prioritize this compound for any program targeting the quinolone class.

Scaffold for Metabolic Stability & Lipophilicity

The 5,6-difluoro substitution pattern on the tetrahydroquinoline core provides a balanced physicochemical profile (XLogP3 ~2.4) that is favorable for CNS drug discovery programs [3]. The presence of two fluorine atoms enhances metabolic stability by blocking oxidative metabolism, offering a tangible advantage over non-fluorinated THQ scaffolds [4]. Medicinal chemists seeking to optimize ADME properties while maintaining the synthetic versatility of the THQ core should consider the 5,6-difluoro variant as a strategic starting point.

Enantioselective Synthesis & Chiral Building Blocks

Fluorinated 2-methyl-1,2,3,4-tetrahydroquinolines exhibit enhanced stereoselectivity in acylative kinetic resolution compared to their non-fluorinated counterparts, enabling the preparation of enantiopure material (ee >99%) [5]. The 5,6-difluoro analog, by extension, represents a valuable chiral building block for asymmetric synthesis programs requiring high optical purity. This property is particularly relevant for process chemistry groups scaling up enantioselective syntheses of fluorinated heterocycles.

SAR Studies of Fluorinated Heterocycles

The 5,6-difluoro-1,2,3,4-tetrahydroquinoline scaffold serves as a key comparator in SAR studies aimed at elucidating the impact of fluorine position and count on biological activity [6]. Its unique 5,6-difluoro geometry offers a distinct electronic environment compared to 5-fluoro, 6-fluoro, 7-fluoro, or 5,8-difluoro analogs, enabling researchers to systematically probe fluorine substitution effects on target binding, selectivity, and pharmacokinetics. This compound is an essential tool for any comprehensive medicinal chemistry exploration of the THQ chemical space.

Technical Documentation Hub

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